PDGFR Tyrosine Kinase Inhibitor III

Description

Properties

IUPAC Name |

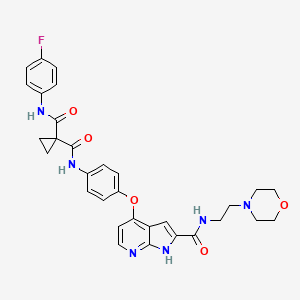

1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVTRMHYNEBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648066 | |

| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021950-26-4 | |

| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PDGFR Tyrosine Kinase Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PDGFR Tyrosine Kinase Inhibitor III, a potent small molecule inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs). This document details its binding mode, inhibitory activity, and effects on downstream signaling pathways, supported by structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: ATP-Competitive Inhibition

PDGFR Tyrosine Kinase Inhibitor III functions as an ATP-competitive inhibitor of PDGFRα and PDGFRβ.[1] By binding to the ATP-binding pocket within the kinase domain of the receptor, the inhibitor prevents the phosphorylation of tyrosine residues. This action blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, and survival. The inhibition of PDGFR autophosphorylation is a key aspect of its mechanism.

Dysregulated PDGFR signaling is implicated in various pathological conditions, including cancer and fibrosis, making targeted inhibition a critical therapeutic strategy. By competitively binding to the ATP site, tyrosine kinase inhibitors like PDGFR Tyrosine Kinase Inhibitor III effectively block these signaling pathways, which can curb unregulated cell proliferation.[1]

In Vitro Inhibitory Activity and Selectivity Profile

PDGFR Tyrosine Kinase Inhibitor III demonstrates potent inhibition of both PDGFRα and PDGFRβ isoforms. Its selectivity profile reveals significant potency against these receptors compared to other kinases, although it does exhibit activity against other related kinases such as c-Kit and FMS-related tyrosine kinase 3 (FLT3).

| Target Kinase | IC50 (µM) |

| PDGFRα | 0.05[2] |

| PDGFRβ | 0.13[2] |

| c-Kit | 0.05[2] |

| FLT3 | 0.23[2] |

| FGFR | 29.7[2] |

| EGFR | >30[2] |

| PKA | >30[2] |

| PKC | >30[2] |

Table 1: In vitro inhibitory activity (IC50) of PDGFR Tyrosine Kinase Inhibitor III against a panel of protein kinases.

Impact on Downstream Signaling Pathways

PDGFR activation triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival. By inhibiting PDGFR phosphorylation, PDGFR Tyrosine Kinase Inhibitor III effectively attenuates these downstream signals. Studies have demonstrated that inhibition of PDGFR signaling leads to a reduction in the phosphorylation of Akt and ERK, key mediators of these pathways.

PDGFR Signaling Pathway

The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation, creating docking sites for SH2 domain-containing proteins. This initiates downstream signaling through pathways such as RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR.

Mechanism of Inhibition

PDGFR Tyrosine Kinase Inhibitor III directly competes with ATP for the binding site on the PDGFR kinase domain. This prevents the transfer of a phosphate (B84403) group to tyrosine residues on the receptor, thereby blocking the initiation of the downstream signaling cascade.

Experimental Protocols

Biochemical Assay: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This protocol outlines the determination of the IC50 value of PDGFR Tyrosine Kinase Inhibitor III using a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

-

Recombinant human PDGFRα or PDGFRβ kinase

-

PDGFR substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

PDGFR Tyrosine Kinase Inhibitor III

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of PDGFR Tyrosine Kinase Inhibitor III in DMSO, and then dilute further in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted inhibitor or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of PDGFR Phosphorylation (Western Blot)

This protocol describes a method to assess the ability of PDGFR Tyrosine Kinase Inhibitor III to inhibit ligand-induced PDGFR phosphorylation in a cellular context.

Materials:

-

Cells expressing PDGFR (e.g., NIH3T3 or engineered cells)

-

PDGF-BB ligand

-

PDGFR Tyrosine Kinase Inhibitor III

-

Cell culture medium and serum

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal receptor activity.

-

Pre-treat the cells with various concentrations of PDGFR Tyrosine Kinase Inhibitor III or vehicle control for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration of the lysates.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities for phosphorylated proteins and normalize to the corresponding total protein levels.

Conclusion

PDGFR Tyrosine Kinase Inhibitor III is a potent, ATP-competitive inhibitor of PDGFRα and PDGFRβ. Its mechanism of action involves the direct blockade of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways, including PI3K/Akt and MAPK/ERK. The provided data and protocols offer a robust framework for the further investigation and characterization of this and similar compounds in both academic and industrial drug discovery settings. A thorough understanding of its inhibitory profile and cellular effects is essential for its development as a potential therapeutic agent for diseases driven by aberrant PDGFR signaling.

References

A Technical Guide to the Downstream Signaling Pathways of PDGFR Tyrosine Kinase Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor, with a primary focus on its effects on the downstream signaling pathways of the Platelet-Derived Growth Factor Receptor (PDGFR). This document details the core signaling cascades, presents quantitative inhibitory data, outlines relevant experimental protocols, and provides visual diagrams to elucidate complex biological processes and workflows.

Introduction to PDGFR Signaling

Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases (RTKs) that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1][2] The PDGFR family consists of two main receptors, PDGFRα and PDGFRβ, which can form homodimers or heterodimers upon binding with their cognate PDGF ligands (PDGF-AA, -BB, -CC, -DD, and -AB).[3][4]

Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[1][2] This activation creates docking sites for various signaling molecules containing Src Homology 2 (SH2) domains, thereby initiating a cascade of downstream signaling events. The three primary and well-characterized pathways activated by PDGFR are:

Dysregulation of the PDGF/PDGFR signaling axis is implicated in numerous pathological conditions, including cancer, atherosclerosis, and fibrotic diseases, making it a critical target for therapeutic intervention.[3][5]

Mechanism of Action of PDGFR Tyrosine Kinase Inhibitor III

PDGFR Tyrosine Kinase Inhibitor III is a potent, ATP-competitive inhibitor that targets the kinase activity of PDGFR.[7] By binding to the ATP-binding pocket of the PDGFR kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of all subsequent downstream signaling cascades.

It is important to note that PDGFR Tyrosine Kinase Inhibitor III is a multi-kinase inhibitor, also demonstrating inhibitory activity against EGFR, FGFR, PKA, and PKC.[8][9] This polypharmacology can be advantageous in certain therapeutic contexts but also necessitates careful characterization to understand its full biological effects.

Quantitative Inhibitor Activity

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate greater potency.

| Inhibitor | Target Kinase(s) | IC50 (nM) |

| PDGFR Tyrosine Kinase Inhibitor III | PDGFRβ | 80 [10] |

| PDGFRα | 50[10] | |

| EGFR | >30,000[10] | |

| Imatinib | PDGFRα/β, c-Kit, v-Abl | 100[11][12] |

| Sunitinib | PDGFRβ, VEGFR2, c-Kit | 2[11][13] |

| Sorafenib | PDGFRβ, VEGFR2/3, Raf-1, B-Raf | 57[11][13] |

| Axitinib | PDGFRβ, VEGFR1/2/3 | 1.6[13] |

| Nintedanib | PDGFRα/β, VEGFR1/2/3, FGFR1/2/3 | 59 / 65[12][13] |

Core Downstream Signaling Pathways

Inhibition of PDGFR autophosphorylation by PDGFR Tyrosine Kinase Inhibitor III prevents the recruitment and activation of key signaling molecules, effectively shutting down multiple pro-survival and pro-proliferative pathways.

Inhibition of the PI3K/Akt Pathway

Upon PDGFR activation, the regulatory subunit (p85) of PI3K binds to specific phosphotyrosine residues on the receptor, leading to the activation of the catalytic subunit (p110).[6][14] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[15] PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation.[16][17][18] PDGFR Tyrosine Kinase Inhibitor III blocks the initial activation of PI3K, thereby preventing Akt activation.[19]

Inhibition of the Ras/MAPK Pathway

The Ras/MAPK pathway is another critical cascade initiated by activated PDGFR.[1][5] The adaptor protein Grb2 binds to the activated receptor and recruits the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS).[1][6] SOS then activates Ras by promoting the exchange of GDP for GTP. GTP-bound Ras subsequently activates a kinase cascade, beginning with Raf, followed by MEK, and finally the Extracellular signal-Regulated Kinase (ERK).[1][6][14] Phosphorylated ERK translocates to the nucleus to regulate gene transcription, leading to cell proliferation and differentiation.[1] By blocking the initial receptor activation, PDGFR Tyrosine Kinase Inhibitor III prevents the entire MAPK cascade.

Inhibition of the PLCγ Pathway

Activated PDGFR can also directly bind and phosphorylate Phospholipase C-gamma (PLCγ).[1][5] This phosphorylation activates PLCγ, which then catalyzes the hydrolysis of PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20][21] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] Together, these events influence processes like cell motility and growth.[1] PDGFR Tyrosine Kinase Inhibitor III prevents the phosphorylation and activation of PLCγ.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of PDGFR inhibitors. Specific details may need to be optimized for different cell lines and experimental conditions.

Western Blot for PDGFR and Downstream Protein Phosphorylation

This protocol is used to assess the phosphorylation status of PDGFR and key downstream proteins like Akt and ERK, providing direct evidence of pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., NIH 3T3 cells overexpressing PDGFRβ, or a relevant cancer cell line) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of PDGFR Tyrosine Kinase Inhibitor III (or vehicle control) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with a specific ligand, such as PDGF-BB (e.g., 50 ng/mL), for a short duration (e.g., 5-15 minutes) to induce receptor phosphorylation.[16]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated forms of the proteins (e.g., anti-phospho-PDGFRβ (Tyr751), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)) and antibodies for the total protein as loading controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or X-ray film. Quantify band intensities using densitometry software.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated PDGFR kinase domain.

Methodology:

-

Reaction Setup: In a microplate, combine a reaction buffer containing recombinant PDGFR kinase, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).

-

Inhibitor Addition: Add varying concentrations of PDGFR Tyrosine Kinase Inhibitor III to the wells.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes) to allow the kinase reaction to proceed.

-

Detection and Measurement:

-

Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Non-Radiometric (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based assay.

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay

This assay assesses the functional consequence of PDGFR inhibition on cell growth.

Methodology:

-

Cell Seeding: Seed cells at a low density in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with a low-serum medium containing various concentrations of PDGFR Tyrosine Kinase Inhibitor III (or vehicle control) and a mitogenic concentration of PDGF-BB.

-

Incubation: Incubate the cells for 24-72 hours.

-

Quantification of Proliferation: Measure cell viability/proliferation using one of several methods:

-

MTT/XTT Assay: Add MTT or XTT reagent, which is converted by metabolically active cells into a colored formazan (B1609692) product. Measure the absorbance at the appropriate wavelength.

-

BrdU Assay: Measure the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells using an ELISA-based method.

-

CellTiter-Glo® Assay: Lyse the cells and measure the intracellular ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: Normalize the results to the vehicle-treated control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

PDGFR Tyrosine Kinase Inhibitor III is a multi-targeted agent that effectively blocks the activation of the Platelet-Derived Growth Factor Receptor. Its mechanism of action, centered on ATP-competitive inhibition of the kinase domain, leads to the simultaneous shutdown of multiple critical downstream signaling pathways, including the PI3K/Akt, Ras/MAPK, and PLCγ cascades. This comprehensive blockade of pro-survival and pro-proliferative signals underscores its potential as a therapeutic agent in diseases driven by aberrant PDGFR activity. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of this and similar targeted inhibitors in both preclinical and clinical research settings.

References

- 1. PDGF Signal Transduction | Sino Biological [sinobiological.com]

- 2. Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PDGFR Tyrosine Kinase Inhibitor III | PDGFR | TargetMol [targetmol.com]

- 10. PDGF receptor tyrosine kinase inhibitor III | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. selleckchem.com [selleckchem.com]

- 12. PDGFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactome | PI3K catalyses the phosphorylation of PIP2 to PIP3 downstream of mutant PDGFR [reactome.org]

- 16. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of platelet-derived growth factor receptor tyrosine kinase and downstream signaling pathways by Compound C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PDGF alpha-receptor signal strength controls an RTK rheostat that integrates phosphoinositol 3'-kinase and phospholipase Cgamma pathways during oligodendrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDGFR Tyrosine Kinase Inhibitor III, identified by its chemical name 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, is a potent multi-kinase inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its role as an inhibitor of several key protein kinases. This guide also outlines detailed experimental protocols for assessing its activity and provides visualizations of the relevant signaling pathways.

Introduction

Platelet-derived growth factor receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of PDGFR signaling is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors targeting the kinase activity of PDGFRs have emerged as a promising therapeutic strategy. PDGFR Tyrosine Kinase Inhibitor III is a synthetic organic molecule that has demonstrated inhibitory activity against a panel of protein kinases, making it a valuable tool for research and a potential lead compound in drug discovery.

Chemical Properties

PDGFR Tyrosine Kinase Inhibitor III is characterized by the following properties:

| Property | Value |

| IUPAC Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide |

| Synonyms | PDGF Receptor Tyrosine Kinase Inhibitor III |

| Molecular Formula | C₂₇H₂₇N₅O₄ |

| Molecular Weight | 485.5 g/mol |

| CAS Number | 205254-94-0 |

Mechanism of Action

PDGFR Tyrosine Kinase Inhibitor III functions as an ATP-competitive inhibitor of multiple protein kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. Its multi-targeted nature means it can simultaneously inhibit several key signaling cascades.

Target Kinase Profile and Potency

PDGFR Tyrosine Kinase Inhibitor III is known to inhibit the following kinases:

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Epidermal Growth Factor Receptor (EGFR)

-

Fibroblast Growth Factor Receptor (FGFR)

-

Protein Kinase A (PKA)

-

Protein Kinase C (PKC)

| Inhibitor | PDGFRα IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Other Kinase Targets (IC₅₀ in nM) |

| Imatinib | - | 100 | c-Kit (100), v-Abl (600)[1] |

| Sunitinib | - | 2 | VEGFR2 (80)[1] |

| Sorafenib | - | 57 | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (20), Flt-3 (59), c-KIT (68)[1] |

| Nintedanib | 59 | 65 | VEGFR1 (34), VEGFR2 (13), VEGFR3 (13), FGFR1 (69), FGFR2 (37), FGFR3 (108) |

| Axitinib | - | 1.6 | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3), c-Kit (1.7) |

| CP-673451 | 10 | 1 | >450-fold selective over other angiogenic receptors |

Signaling Pathways

The primary target of this inhibitor, the PDGFR signaling pathway, is a critical regulator of cellular processes. Upon ligand binding, PDGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins and initiating downstream cascades.

Caption: PDGFR Signaling Pathway and the point of inhibition.

Experimental Protocols

While a specific, published experimental protocol for PDGFR Tyrosine Kinase Inhibitor III is not available, the following are detailed, generalized methodologies for key experiments that can be adapted to evaluate its activity.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the target kinase.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

PDGFR Tyrosine Kinase Inhibitor III (dissolved in DMSO)

-

96-well microplate

-

Phosphocellulose filter paper

-

Scintillation counter and fluid

Procedure:

-

Prepare a serial dilution of PDGFR Tyrosine Kinase Inhibitor III in DMSO.

-

In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Caption: Workflow for an in vitro radiometric kinase assay.

Cell-Based PDGFR Phosphorylation Assay (Western Blot)

This assay determines the inhibitor's ability to block PDGFR autophosphorylation in a cellular context.

Materials:

-

Human cell line expressing PDGFR (e.g., NIH-3T3)

-

Cell culture medium and supplements

-

PDGF-BB ligand

-

PDGFR Tyrosine Kinase Inhibitor III

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of PDGFR Tyrosine Kinase Inhibitor III for 1-2 hours.

-

Stimulate the cells with PDGF-BB for a short period (e.g., 10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-PDGFRβ and total PDGFRβ.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Quantify band intensities to determine the inhibition of phosphorylation.

Caption: Workflow for a cell-based PDGFR phosphorylation assay.

Synthesis

Caption: A plausible synthetic pathway for PDGFR Tyrosine Kinase Inhibitor III.

Conclusion

PDGFR Tyrosine Kinase Inhibitor III is a valuable research tool for studying the roles of PDGFR and other kinases in various cellular processes and disease models. Its multi-targeted profile offers a broad spectrum of activity that can be explored for therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and conduct further investigations into the biological effects of this potent inhibitor. Further characterization of its specific inhibitory constants and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Discovery and Synthesis of PDGFR Tyrosine Kinase Inhibitor III (Sunitinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib (B231) (formerly known as SU11248 and marketed as Sutent®) is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various cancers, notably renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its development represented a strategic shift towards designing inhibitors capable of simultaneously blocking multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Sunitinib. It includes detailed signaling pathway diagrams, structured quantitative data, and key experimental protocols to support researchers and drug development professionals.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in regulating fundamental cellular processes, including proliferation, differentiation, survival, and metabolism.[2] In many cancers, the dysregulation of RTK signaling, through mechanisms such as overexpression or activating mutations, is a key driver of oncogenesis.[3] Two of the most critical pathways in tumor progression are those mediated by the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][3] These pathways are central to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5]

Early targeted cancer therapies often focused on inhibiting a single kinase. However, the complexity and redundancy of tumor signaling networks frequently lead to the development of resistance.[2] This clinical challenge highlighted the need for inhibitors that could simultaneously block several key oncogenic pathways. Sunitinib was developed to address this need, with a design focused on potently inhibiting both tumor angiogenesis (via VEGFR and PDGFR) and direct tumor cell proliferation by targeting other RTKs like KIT and FMS-like tyrosine kinase 3 (FLT3).[1][6]

Discovery and Synthesis

Sunitinib was developed through a rational drug design approach aimed at creating an orally bioavailable inhibitor of multiple RTKs. The core chemical scaffold is an indolinone derivative.

Chemical Synthesis Route

The synthesis of Sunitinib malate (B86768) involves a multi-step process. A common synthetic route starts from 5-fluoro-isatin. The key steps generally involve the condensation of an oxindole (B195798) core with a pyrrole (B145914) aldehyde, followed by the addition of a diethylaminoethyl side chain. The final step is the formation of the malate salt to improve solubility and bioavailability. While various specific synthesis methods exist in patent literature, a representative process is outlined below.[7]

Experimental Protocol: General Synthesis of Sunitinib

-

Preparation of 3-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-1-carbaldehyde: This key intermediate is formed by the condensation of 5-fluoro-1H-indol-2(3H)-one with 2,4-dimethyl-1H-pyrrole-3-carbaldehyde. The reaction is typically carried out in a solvent like ethanol (B145695) with a base catalyst (e.g., piperidine) under reflux.

-

Coupling Reaction: The resulting intermediate is then reacted with N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-1-carboxamide. This step introduces the solubilizing side chain that is crucial for the drug's pharmacokinetic properties.

-

Final Product Formation: The product from the previous step is hydrolyzed to yield Sunitinib base.

-

Salt Formation: The Sunitinib base is then treated with L-malic acid in a suitable solvent to precipitate Sunitinib malate, the active pharmaceutical ingredient.[7]

Note: This is a generalized description. Specific reaction conditions, solvents, and purification methods are detailed in patent literature and can vary.[7]

Mechanism of Action

Sunitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic domain of multiple receptor tyrosine kinases.[2][8] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. By blocking these signals, Sunitinib effectively inhibits cell proliferation and angiogenesis.[1][6] The primary targets of Sunitinib include all isoforms of PDGFR and VEGFR, as well as KIT, FLT3, colony-stimulating factor 1 receptor (CSF-1R), and the RET proto-oncogene.[6][9] This dual action of disrupting tumor vasculature and directly inhibiting tumor cell growth is fundamental to its clinical efficacy.[2]

Key Signaling Pathways Inhibited by Sunitinib

Sunitinib's broad-spectrum activity is derived from its ability to disrupt several critical signaling pathways simultaneously.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway is vital for the proliferation and migration of fibroblasts and pericytes, which are essential for tissue regeneration and the structural integrity of blood vessels.[3] Dysregulation of this pathway is implicated in tumor angiogenesis and growth.[10][11]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) pathway is a master regulator of angiogenesis.[12] VEGF ligands bind to VEGFRs on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels that support tumor growth.[4][13]

c-KIT Signaling Pathway

The c-KIT receptor (CD117) is another RTK that, when activated by its ligand Stem Cell Factor (SCF), regulates processes like cell differentiation, proliferation, and apoptosis.[14] Mutations leading to constitutive activation of c-KIT are the primary oncogenic driver in the majority of GISTs.[1]

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is an RTK crucial for the normal development of hematopoietic stem cells.[15] Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[15][16]

Quantitative Data Summary

The inhibitory activity and pharmacokinetic profile of Sunitinib have been extensively characterized.

Table 1: In Vitro Inhibitory Activity of Sunitinib

| Target Kinase | Assay Type | IC50 Value (nM) | Reference(s) |

| PDGFRβ | Cell-free | 2 | [8][17] |

| VEGFR2 (Flk-1) | Cell-free | 80 | [8][17] |

| c-Kit | Cell-free | Potent Inhibition | [17] |

| FLT3 (Wild-Type) | Cell-based | 250 | [17][18] |

| FLT3-ITD | Cell-based | 50 | [17][18] |

| FLT3-Asp835 | Cell-based | 30 | [17][18] |

| PDGFRα | Cell-based | 69 | [17][18] |

| PDGFRβ | Cell-based | 10 | [18] |

| VEGFR2 | Cell-based | 10 | [18] |

Table 2: Pharmacokinetic Properties of Sunitinib in Humans

| Parameter | Value | Reference(s) |

| Time to Max. Concentration (Tmax) | 6 - 12 hours | [1] |

| Protein Binding | 95% | [1] |

| Metabolism | Primarily by CYP3A4 | [1][19] |

| Primary Active Metabolite | SU12662 | [1][19] |

| Terminal Half-life (Sunitinib) | 40 - 60 hours | [1] |

| Terminal Half-life (SU12662) | 80 - 110 hours | [1] |

| Elimination | ~61% in feces, ~16% in urine | [1][6] |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benchchem.com [benchchem.com]

- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. m.youtube.com [m.youtube.com]

- 7. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. biorbyt.com [biorbyt.com]

- 13. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 14. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FLT3, a signaling pathway gene [ogt.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of PDGFR Tyrosine Kinase Inhibitor III (CAS 205254-94-0), a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation. This document details its chemical and physical characteristics, mechanism of action, biological activity, and provides detailed experimental protocols for its evaluation.

Core Properties and Specifications

PDGFR Tyrosine Kinase Inhibitor III is a small molecule inhibitor belonging to the quinazoline (B50416) derivative class. It has been identified as a potent antagonist of both PDGFRα and PDGFRβ.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 205254-94-0 | [1] |

| Molecular Formula | C₂₇H₂₇N₅O₄ | [1] |

| Molecular Weight | 485.5 g/mol | [1] |

| IUPAC Name | 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | [1] |

| Synonyms | PDGF Receptor Tyrosine Kinase Inhibitor III, 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-phenoxyphenyl)-1-piperazinecarboxamide | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (10 mg/ml) | [3] |

| Purity | ≥98% | [2] |

Biological Activity

PDGFR Tyrosine Kinase Inhibitor III is a highly selective inhibitor of PDGFRα and PDGFRβ. Its inhibitory activity against a panel of kinases highlights its specificity.

| Target Kinase | IC₅₀ (µM) | Reference |

| PDGFRα | 0.05 | [2] |

| PDGFRβ | 0.13 | [2] |

| c-Kit | 0.05 | [2] |

| FMS-related tyrosine kinase 3 (FLT3) | 0.23 | [2] |

| FGFR | 29.7 | [2] |

| EGFR | >30 | [2] |

| PKA | >30 | [2] |

| PKC | >30 | [2] |

The inhibitor has also demonstrated functional activity in cell-based assays, inhibiting PDGF-induced cellular processes.

| Cellular Activity | IC₅₀ (µM) | Cell Type | Reference |

| Inhibition of PDGF-induced proliferation | 0.25 | Pig aorta smooth muscle cells | [2] |

Mechanism of Action: The PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival. The binding of PDGF ligands (PDGF-AA, -BB, -AB, -CC, and -DD) to the extracellular domain of PDGFRs induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival.

PDGFR Tyrosine Kinase Inhibitor III acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PDGFR kinase domain. This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling cascades.

Figure 1: PDGFR Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of PDGFR Tyrosine Kinase Inhibitor III, based on established protocols and the primary literature describing this compound.[2]

In Vitro Kinase Assay (PDGFRβ Phosphorylation)

This assay quantifies the ability of the inhibitor to block the phosphorylation of a substrate by the PDGFRβ kinase.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

PDGFR Tyrosine Kinase Inhibitor III (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of PDGFR Tyrosine Kinase Inhibitor III in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the inhibitor dilutions (final DMSO concentration ≤1%), and the recombinant PDGFRβ kinase.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of the inhibitor on the proliferation of cells stimulated with PDGF.

Materials:

-

Porcine aorta smooth muscle cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

PDGF-BB

-

PDGFR Tyrosine Kinase Inhibitor III

-

BrdU labeling reagent

-

Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to synchronize them in the G₀ phase.

-

Treat the cells with various concentrations of PDGFR Tyrosine Kinase Inhibitor III for 1 hour.

-

Stimulate the cells with PDGF-BB (e.g., 10 ng/mL).

-

After a suitable incubation period (e.g., 24 hours), add the BrdU labeling reagent and incubate for an additional 2-4 hours.

-

Fix the cells and permeabilize the cell membranes.

-

Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Wash the wells and add the enzyme substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Determine the IC₅₀ for the inhibition of cell proliferation.

Cell Migration Assay (Boyden Chamber)

This assay assesses the impact of the inhibitor on PDGF-induced cell migration.

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Cells capable of migration in response to PDGF (e.g., fibroblasts, smooth muscle cells)

-

Serum-free cell culture medium

-

PDGF-BB (as a chemoattractant)

-

PDGFR Tyrosine Kinase Inhibitor III

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Coat the underside of the porous membrane with an extracellular matrix protein (e.g., fibronectin) if necessary.

-

Place serum-free medium containing PDGF-BB in the lower chamber of the Boyden apparatus.

-

Resuspend the cells in serum-free medium containing various concentrations of PDGFR Tyrosine Kinase Inhibitor III.

-

Add the cell suspension to the upper chamber (the insert).

-

Incubate the chamber at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 4-6 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of migration inhibition for each inhibitor concentration.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating a kinase inhibitor and a logical diagram for hit-to-lead optimization.

Figure 2: General Experimental Workflow for Inhibitor Evaluation.

References

- 1. EP1315715B1 - Quinazoline derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 2. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 1. Synthesis, structure-activity relationship, and biological effects of a new class of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

ATP-Competitive Binding of PDGFR Tyrosine Kinase Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ATP-competitive binding of PDGFR Tyrosine Kinase Inhibitor III, a multi-kinase inhibitor targeting Platelet-Derived Growth Factor Receptors (PDGFRs). This document outlines the inhibitor's binding characteristics, its effects on cellular signaling, and detailed experimental protocols for its characterization.

Introduction to PDGFR Signaling and Inhibition

Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1] The PDGFR family consists of two main receptors, PDGFRα and PDGFRβ, which can form homo- or heterodimers upon binding to their cognate PDGF ligands. This binding event triggers receptor dimerization, leading to the activation of the intracellular kinase domain through autophosphorylation. Activated PDGFRs then initiate a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, which are pivotal in various physiological and pathological processes, including angiogenesis and tumor growth.

Dysregulation of PDGFR signaling is implicated in numerous diseases, making it a prime target for therapeutic intervention. PDGFR Tyrosine Kinase Inhibitor III is a potent, ATP-competitive inhibitor that targets the kinase activity of PDGFRs. By competing with endogenous ATP for the binding site within the kinase domain, this inhibitor effectively blocks the autophosphorylation and subsequent activation of the receptor, thereby abrogating downstream signaling.

PDGFR Tyrosine Kinase Inhibitor III: Profile and Binding Data

PDGFR Tyrosine Kinase Inhibitor III, with the chemical name 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, is a small molecule inhibitor with a molecular weight of 485.5 g/mol and a CAS number of 205254-94-0.

In Vitro Inhibitory Activity

The inhibitory potency of PDGFR Tyrosine Kinase Inhibitor III has been characterized through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Kinase | IC50 (µM) |

| PDGFRα | 0.05 |

| PDGFRβ | 0.13 |

| c-Kit | 0.05 |

| FLT3 | 0.23 |

| FGFR | 29.7 |

| EGFR | >30 |

| PKA | >30 |

| PKC | >30 |

| Data sourced from Cayman Chemical.[2] |

As the data indicates, PDGFR Tyrosine Kinase Inhibitor III demonstrates high potency against PDGFRα and PDGFRβ, as well as the structurally related kinases c-Kit and FLT3.[2] The inhibitor exhibits significant selectivity over other tyrosine kinases such as FGFR and EGFR, and serine/threonine kinases like PKA and PKC.[2]

Mechanism of Action and Signaling Pathways

PDGFR Tyrosine Kinase Inhibitor III functions as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing the binding of ATP and halting the phosphorylation cascade essential for signal transduction.

PDGFR Signaling Pathway

The binding of PDGF ligands to their receptors initiates a complex signaling network crucial for cellular functions. The inhibition of PDGFR by PDGFR Tyrosine Kinase Inhibitor III disrupts these pathways.

ATP-Competitive Inhibition Workflow

The following diagram illustrates the mechanism of ATP-competitive inhibition by PDGFR Tyrosine Kinase Inhibitor III.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of PDGFR Tyrosine Kinase Inhibitor III.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of the IC50 value of PDGFR Tyrosine Kinase Inhibitor III against PDGFRα and PDGFRβ using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

PDGFRα or PDGFRβ recombinant enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

PDGFR Tyrosine Kinase Inhibitor III

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of PDGFR Tyrosine Kinase Inhibitor III in kinase buffer. A typical starting concentration is 100 µM, with 1:3 serial dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor wells.

-

Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control to the wells of the 384-well plate.

-

Enzyme Addition: Add 2 µL of recombinant PDGFRα or PDGFRβ enzyme diluted in kinase buffer to each well. The final enzyme concentration should be optimized for each kinase to ensure the reaction is in the linear range.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final concentration of the peptide substrate and ATP should be at or near their respective Km values for the kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of PDGFR Tyrosine Kinase Inhibitor III to inhibit PDGF-induced autophosphorylation of PDGFR in a cellular context.

Materials:

-

Cells expressing PDGFR (e.g., NIH-3T3 fibroblasts)

-

PDGFR Tyrosine Kinase Inhibitor III

-

PDGF-BB ligand

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.

-

Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of PDGFR Tyrosine Kinase Inhibitor III (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-PDGFRβ antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.

Experimental Workflow and Logic

The characterization of a kinase inhibitor like PDGFR Tyrosine Kinase Inhibitor III follows a logical progression from biochemical assays to cellular and in vivo studies.

References

An In-depth Technical Guide to PDGFR Tyrosine Kinase Inhibitor III: Targets, Off-Targets, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDGFR Tyrosine Kinase Inhibitor III is a potent and selective small molecule inhibitor belonging to a class of quinazoline (B50416) derivatives. It has emerged as a significant tool in cell biology and cancer research due to its targeted inhibition of key signaling pathways involved in cell proliferation, migration, and angiogenesis. This technical guide provides a comprehensive overview of its primary targets, off-target profile, and the detailed experimental methodologies used for its characterization. All quantitative data is presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Targets and In Vitro Potency

PDGFR Tyrosine Kinase Inhibitor III demonstrates high potency against Platelet-Derived Growth Factor Receptor (PDGFR) isoforms α and β. Additionally, it exhibits significant inhibitory activity against other type III receptor tyrosine kinases, namely c-Kit and FMS-like tyrosine kinase 3 (FLT3).

| Target | IC50 (µM) |

| PDGFRα | 0.05 |

| PDGFRβ | 0.13 |

| c-Kit | 0.05 |

| FLT3 | 0.23 |

| Table 1: In vitro inhibitory potency of PDGFR Tyrosine Kinase Inhibitor III against its primary targets. |

Off-Target Profile and Selectivity

A key attribute of a valuable chemical probe is its selectivity. PDGFR Tyrosine Kinase Inhibitor III displays a favorable selectivity profile with significantly lower potency against other tested kinases, highlighting its specificity for the PDGFR family, c-Kit, and FLT3.

| Off-Target Kinase | IC50 (µM) |

| FGFR | 29.7 |

| EGFR | >30 |

| PKA | >30 |

| PKC | >30 |

| Table 2: In vitro inhibitory potency of PDGFR Tyrosine Kinase Inhibitor III against common off-target kinases. |

Signaling Pathway Inhibition

PDGFR Tyrosine Kinase Inhibitor III exerts its biological effects by blocking the ATP-binding site of the kinase domain of its target receptors. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades crucial for cell growth and survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PDGFR Tyrosine Kinase Inhibitor III.

In Vitro Kinase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of PDGFR Tyrosine Kinase Inhibitor III against purified kinases.

Materials:

-

Purified recombinant kinase (e.g., PDGFRα, PDGFRβ)

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

PDGFR Tyrosine Kinase Inhibitor III

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Assay plates (e.g., 384-well white opaque plates)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of PDGFR Tyrosine Kinase Inhibitor III in 100% DMSO, starting from a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the appropriate wells of a 384-well assay plate. Include wells with DMSO only as a no-inhibitor control.

-

Kinase Reaction:

-

Prepare a master mix of the kinase and its substrate in kinase reaction buffer.

-

Add 2 µL of the kinase/substrate mix to each well of the assay plate.

-

Prepare a solution of ATP in kinase reaction buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP to drive a luciferase reaction.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of PDGFR Tyrosine Kinase Inhibitor III on the proliferation of cells that are dependent on PDGFR signaling.

Materials:

-

Cell line expressing the target kinase (e.g., pig aorta smooth muscle cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

PDGFR Tyrosine Kinase Inhibitor III

-

Recombinant human PDGF-BB

-

Cell proliferation assay reagent (e.g., CyQUANT® Cell Proliferation Assay Kit or XTT-based assay)

-

96-well clear-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cells and reduce basal signaling, replace the complete medium with serum-free medium and incubate for 24 hours.

-

Inhibitor Treatment:

-

Prepare serial dilutions of PDGFR Tyrosine Kinase Inhibitor III in serum-free medium.

-

Remove the serum-free medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (DMSO).

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

-

-

Stimulation: Add recombinant PDGF-BB to the wells to a final concentration that elicits a robust proliferative response (e.g., 10-50 ng/mL). Include unstimulated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Proliferation Measurement:

-

Quantify cell proliferation using a suitable assay kit according to the manufacturer's instructions. For example, with a CyQUANT® assay, this involves lysing the cells and measuring the fluorescence of a dye that binds to nucleic acids.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the PDGF-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

PDGFR Tyrosine Kinase Inhibitor III is a highly potent and selective inhibitor of PDGFRα, PDGFRβ, c-Kit, and FLT3. Its well-defined target profile and the availability of robust experimental protocols for its characterization make it an invaluable tool for researchers investigating the roles of these kinases in health and disease. The detailed methodologies and quantitative data presented in this guide are intended to facilitate its effective use in the laboratory and to support the development of novel therapeutic strategies targeting these critical signaling pathways.

The Double-Edged Sword: A Technical Guide to PDGFR Signaling in Cancer and Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Platelet-Derived Growth Factor Receptor (PDGFR) signaling is a critical pathway regulating cell growth, proliferation, and migration. While essential for normal embryonic development and physiological processes like wound healing, its dysregulation is a key driver in the pathogenesis of numerous diseases, most notably cancer and fibrosis. This technical guide provides an in-depth exploration of the PDGFR signaling axis, its pathological roles, and the methodologies employed to investigate its function, offering a comprehensive resource for researchers and drug development professionals in the field.

The Core of PDGFR Signaling: Ligands, Receptors, and Downstream Cascades

The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases: PDGFRα and PDGFRβ. These ligands form homo- or heterodimers, and their binding induces receptor dimerization, leading to the activation of the intracellular kinase domains through autophosphorylation of specific tyrosine residues. This activation creates docking sites for various signaling proteins, initiating downstream cascades that mediate the cellular effects of PDGF.[1][2]

The primary signaling pathways activated by PDGFRs include:

-

The PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

The MAPK/ERK Pathway: This cascade is heavily involved in regulating cell proliferation, differentiation, and migration.

-

The PLCγ Pathway: Activation of this pathway leads to increased intracellular calcium and the activation of protein kinase C (PKC), influencing cell migration and proliferation.

-

The STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.

Dysregulation of these pathways, through mechanisms such as receptor overexpression, activating mutations, or autocrine/paracrine signaling loops, is a common feature in both cancer and fibrosis.[2]

PDGFR Signaling in the Tumor Microenvironment

In oncology, aberrant PDGFR signaling contributes to multiple facets of cancer progression.[1] This includes direct stimulation of cancer cell proliferation and survival, as well as indirect effects through the tumor microenvironment.[1] Paracrine signaling from cancer cells can recruit and activate stromal cells, such as cancer-associated fibroblasts (CAFs) and pericytes, which express PDGFRs.[1] This leads to increased angiogenesis, tumor growth, and metastasis.[1]

Quantitative Insights: PDGFR Alterations and Inhibitor Sensitivities in Cancer

The significance of PDGFR in cancer is underscored by the frequency of its genetic alterations and the development of targeted inhibitors.

| Cancer Type | PDGFRA Mutation Frequency | PDGFRB Mutation Frequency | Key Findings |

| Glioblastoma | ~12% amplification, ~1% mutation | - | PDGFRA amplification is common, particularly in the proneural subtype.[3] |

| Gastrointestinal Stromal Tumors (GIST) | 5-10% | - | Activating mutations are a primary driver.[3] |

| Non-Small Cell Lung Cancer (NSCLC) | ~6% | - | PDGFRA mutations and amplification are observed.[3] |

| Colorectal Cancer | ~5% | Upregulated in 13 tumor types | Over 50% of PDGFRA missense mutations are in the extracellular domain in some studies.[3][4] |

| Soft Tissue Sarcomas | Variable | Variable | High PDGFA expression is associated with a higher risk of metastasis.[5] |

| Melanoma | 4.6% in some cohorts | - | Mutations are more frequent in acral and mucosal subtypes.[6] |

Targeting PDGFR with tyrosine kinase inhibitors (TKIs) has become a key therapeutic strategy. The efficacy of these inhibitors varies depending on the specific mutation and cancer type.

| Inhibitor | Target(s) | IC50 (PDGFRα) | IC50 (PDGFRβ) | Notes |

| Imatinib | KIT, PDGFR, ABL | Varies by mutation | Varies by mutation | Standard of care for many GISTs.[7] |

| Sunitinib | VEGFR, PDGFR, KIT | Varies by mutation | Varies by mutation | Used in imatinib-resistant GIST. |

| Sorafenib | VEGFR, PDGFR, RAF | Varies by mutation | Varies by mutation | Shows activity in TKI-resistant GIST.[8] |

| Crenolanib | PDGFRα/β | Potent inhibitor | Potent inhibitor | Effective against some TKI-resistant mutations. |

| Avapritinib | KIT, PDGFRα | Potent inhibitor | - | Approved for PDGFRA exon 18 mutant GIST.[7] |

The Role of PDGFR Signaling in Fibrosis

In fibrotic diseases, PDGFR signaling is a central mediator of the excessive deposition of extracellular matrix (ECM) that characterizes the pathology.[9] In response to tissue injury, various cell types release PDGFs, which activate fibroblasts and other mesenchymal cells. This leads to their proliferation, migration to the site of injury, and transformation into myofibroblasts, the primary producers of ECM components like collagen.[2] This process is implicated in fibrosis of the lung, liver, kidney, skin (scleroderma), and other organs.[9]

Quantitative Data: PDGFR Expression in Fibrotic Tissues

Studies have consistently shown the upregulation of PDGFs and their receptors in fibrotic tissues compared to healthy controls.

| Disease | Organ | Key Findings on PDGFR Expression |

| Scleroderma | Skin, Lung | PDGFs and PDGFRs are upregulated in fibrotic dermal lesions and bronchoalveolar lavage fluid.[9] |

| Pulmonary Fibrosis | Lung | Increased expression of PDGFRα and PDGFRβ on fibroblasts and myofibroblasts. |

| Liver Fibrosis | Liver | Elevated PDGFRβ expression on hepatic stellate cells is a hallmark of activation and fibrosis progression. |

| Kidney Fibrosis | Kidney | Widespread expression of PDGFRα in renal cell types involved in fibrotic processes.[10] |

Visualizing the Molecular Mechanisms

To better understand the complex interactions within the PDGFR signaling network, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways in cancer and fibrosis, as well as a typical experimental workflow.

.

Figure 1: Simplified PDGFR signaling pathway in cancer.

.

Figure 2: PDGFR signaling cascade in the context of fibrosis.

.

Figure 3: A typical experimental workflow for studying PDGFR signaling.

Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of research and drug development. This section provides an overview of essential protocols for studying PDGFR signaling.

Immunoprecipitation (IP) and Western Blotting for PDGFR

This technique is used to isolate PDGFR from a complex protein mixture and subsequently detect its phosphorylation status and total protein levels.

Protocol Overview:

-

Cell Lysis: Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins while preserving their integrity and phosphorylation state. A common choice is RIPA buffer.[11][12]

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to PDGFR. Protein A/G agarose (B213101) or magnetic beads are then used to capture the antibody-protein complex.[12][13]

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF or nitrocellulose), and probed with primary antibodies against phosphorylated PDGFR (p-PDGFR) and total PDGFR. An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection.[11][14]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PDGFR and is crucial for screening potential inhibitors.

Protocol Overview (using ADP-Glo™ as an example):

-

Reaction Setup: A reaction mixture is prepared containing the purified PDGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.[10][15]

-

Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture.

-

Kinase Reaction: The reaction is incubated to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.[10][15]

-

Data Analysis: The luminescence intensity is proportional to the kinase activity. IC50 values for inhibitors can be calculated from dose-response curves.[10][15]

Immunohistochemistry (IHC) for PDGFR in Tissues

IHC allows for the visualization of PDGFR expression and localization within the context of tissue architecture.

Protocol Overview:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.[16]

-

Antigen Retrieval: This step is crucial to unmask the antigenic epitopes that may have been altered by fixation. Heat-induced epitope retrieval (HIER) using a citrate (B86180) or EDTA buffer is common.[16][17]

-

Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for PDGFRα or PDGFRβ.[16][17]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is applied. For chromogenic detection, a substrate like DAB is used to produce a colored precipitate at the site of the antigen.[16]

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

Cell Proliferation Assay

These assays are used to assess the effect of PDGF stimulation or PDGFR inhibition on cell growth.

Protocol Overview (using BrdU incorporation as an example):

-

Cell Seeding: Cells are seeded in a multi-well plate and allowed to attach.

-

Treatment: Cells are treated with PDGF, a PDGFR inhibitor, or a combination thereof.

-

BrdU Labeling: BrdU (a synthetic thymidine (B127349) analog) is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.[18]

-

Detection: After incubation, the cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody, often conjugated to an enzyme for colorimetric or fluorescent readout.[18]

-

Data Analysis: The signal intensity is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Conclusion

The PDGFR signaling pathway represents a critical node in the complex networks that drive cancer and fibrosis. Its multifaceted roles in promoting cell proliferation, survival, migration, and tissue remodeling make it a compelling target for therapeutic intervention. A thorough understanding of the molecular mechanisms of PDGFR signaling, coupled with robust and reproducible experimental methodologies, is paramount for the continued development of novel and effective therapies targeting this pivotal pathway. This guide provides a foundational resource to aid researchers and drug developers in their efforts to unravel the complexities of PDGFR signaling and translate this knowledge into clinical benefit.

References

- 1. mdpi.com [mdpi.com]

- 2. kjpp.net [kjpp.net]

- 3. Neomorphic PDGFRA extracellular domain driver mutations are resistant to PDGFRA targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-cancer analysis of PDGFRB: Laying the foundation for the development of targeted immunotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and prognostic significance of PDGF ligands and receptors across soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. promega.de [promega.de]

- 11. benchchem.com [benchchem.com]

- 12. ulab360.com [ulab360.com]

- 13. scbt.com [scbt.com]

- 14. ptglab.com [ptglab.com]

- 15. promega.jp [promega.jp]

- 16. Immunohistochemical Expression of Platelet-Derived Growth Factor Receptors in Ovarian Cancer Patients with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

PDGFR Tyrosine Kinase Inhibitor III: A Technical Guide for Amyotrophic Lateral Sclerosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract